(2S)-1-Ethylazetidine-2-carboxylic acid

Lipophilicity Drug-likeness Medicinal chemistry

Medicinal chemistry programs requiring conformationally constrained Pro surrogates face uncontrolled variables when substituting with unsubstituted Aze or L-proline. (2S)-1-Ethylazetidine-2-carboxylic acid (CAS 255882-96-3) eliminates these risks. • Single (2S)-enantiomer with >1.2 LogP units higher lipophilicity vs. Aze (XLogP3-AA -1.9), enhancing BBB permeability predictions. • Tertiary amine eliminates the N-H donor (ΔHBD = -1), enabling systematic H-bonding vs. hydrophobic contact SAR probing. • Strained 4-membered ring retains φ/ψ geometry distinct from 5-membered Pro analogs-critical for stereospecific coupling where racemization would generate inseparable diastereomers. Supplied as a characterized chiral building block for pharmaceutical intermediate synthesis.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 255882-96-3
Cat. No. B1521278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-Ethylazetidine-2-carboxylic acid
CAS255882-96-3
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCCN1CCC1C(=O)O
InChIInChI=1S/C6H11NO2/c1-2-7-4-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
InChIKeyWSXZOQFRPRFFSL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-Ethylazetidine-2-carboxylic Acid – Overview


(2S)-1-Ethylazetidine-2-carboxylic acid (CAS 255882-96-3) is a chiral, non-proteinogenic amino acid featuring a strained four-membered nitrogen heterocycle with an N-ethyl substituent [1]. With a molecular formula of C₆H₁₁NO₂, a molecular weight of 129.16 g/mol, and a computed LogP of -1.9, the compound serves as a conformationally constrained, N-alkylated analog of the natural product azetidine-2-carboxylic acid (Aze) [1]. Its (2S)-stereochemistry provides a single-enantiomer building block distinct from racemic mixtures or the (2R)-enantiomer (CAS 255883-22-8) [REFS-1, REFS-2].

Why (2S)-1-Ethylazetidine-2-carboxylic Acid Cannot Be Replaced


Substituting (2S)-1-ethylazetidine-2-carboxylic acid with unsubstituted (S)-azetidine-2-carboxylic acid (Aze, CAS 2133-34-8) or L-proline introduces distinct and uncontrolled variables in experimental outcomes [REFS-1, REFS-2]. The N-ethyl group fundamentally alters the compound's lipophilicity (computed XLogP3-AA of -1.9 vs. reported LogP values of approximately -3.1 for Aze), steric demand, and hydrogen-bond donor capacity, as the ethyl group eliminates the secondary amine proton present in Aze [REFS-2, REFS-3]. Furthermore, the 4-membered azetidine ring imposes different conformational constraints (φ, ψ angle distributions) from the 5-membered proline ring, as demonstrated by X-ray crystallography of N-acetylated homologs, producing distinct backbone geometries that cannot be replicated by proline-based analogs [4].

(2S)-1-Ethylazetidine-2-carboxylic Acid: Differentiation Evidence


N-Ethyl Substitution Enhances Lipophilicity

The target compound's computed XLogP3-AA of -1.9 [1] represents a >1.2 log unit increase over (S)-azetidine-2-carboxylic acid (Aze), which carries a secondary amine and displays a computed LogP of -3.1 (ChemAxon) [2]. The N-ethyl derivative lacks a hydrogen-bond donor on the ring nitrogen, reducing HBD count from 2 (Aze) to 1, and elevating rotatable bond count from 1 (Aze) to 2, both of which contribute to the higher lipophilicity [1].

Lipophilicity Drug-likeness Medicinal chemistry

H-Bond Donor Loss Modulates Peptide Conformation

The N-ethyl substituent in the target compound converts the ring nitrogen from secondary (H-bond donor in Aze) to tertiary, reducing hydrogen-bond donor count from 2 to 1 [1]. In co-crystal structures, Aze engaged in dual mimicry of proline and alanine via both its ring conformation and the secondary amine H-bond, a capacity lost upon N-alkylation [2]. This means peptides incorporating the target compound will exhibit altered backbone solvation, turn propensity, and intermolecular recognition patterns compared to Aze-substituted peptides.

Peptide conformation Hydrogen bonding Structural biology

Chiral Purity in Asymmetric Synthesis

The target compound is exclusively the (2S)-enantiomer (CAS 255882-96-3), with the (2R)-enantiomer bearing a distinct CAS registry (255883-22-8) [1]. Commercially available material typically specifies ≥97% purity (HPLC) [REFS-2, REFS-3], and patents on optically active N-substituted azetidine-2-carboxylic acids consistently emphasize that enantiomeric excess (e.e.) ≥98% is critical for pharmaceutical intermediate utility, as racemization compromises downstream stereochemical integrity [2]. Without specification, generic 'azetidine-2-carboxylic acid' may be racemic or of undefined stereochemistry.

Enantiomeric purity Chiral building block Asymmetric synthesis

(2S)-1-Ethylazetidine-2-carboxylic Acid: Optimal Use Cases


N-Alkylated Peptide Building Blocks with Enhanced Lipophilicity

When a medicinal chemistry program requires a conformationally constrained proline surrogate with increased lipophilicity to improve blood-brain barrier permeability, (2S)-1-ethylazetidine-2-carboxylic acid offers an XLogP3-AA of -1.9, which is >1.2 logP units higher than unsubstituted (S)-azetidine-2-carboxylic acid [1]. Replacing Aze with this N-ethyl derivative in peptide sequences is predicted to increase passive membrane diffusion while retaining the constrained φ/ψ geometry of the 4-membered ring [2].

Stereospecific Synthesis of Chiral Intermediates

Patents on N-substituted azetidine-2-carboxylic acids describe these compounds as key intermediates for pharmacologically active agents, where enantiomeric excess directly governs final product quality [1]. The (2S)-configured N-ethyl derivative (CAS 255882-96-3) is specified for use over the (2R)-enantiomer (CAS 255883-22-8) or racemic mixture (CAS 1421313-57-6) when downstream coupling steps are stereospecific and racemization would generate inseparable diastereomers [2].

SAR of N-Alkyl Substitution in Azetidine Peptides

In SAR campaigns, the biological consequence of converting a secondary amine (Aze) to a tertiary amine (N-ethyl-Aze) can be systematically probed [1]. The loss of one N-H donor (ΔHBD = -1) combined with increased steric bulk provides a clean chemical probe to test whether a target engages the azetidine ring through hydrogen bonding, hydrophobic contacts, or a combination of both [2].

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